molecular formula C21H16N2O2 B13128201 1-Amino-4-(2-methylanilino)anthracene-9,10-dione CAS No. 54946-78-0

1-Amino-4-(2-methylanilino)anthracene-9,10-dione

Cat. No.: B13128201
CAS No.: 54946-78-0
M. Wt: 328.4 g/mol
InChI Key: JPHKTVKOJQHNSF-UHFFFAOYSA-N
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Description

1-Amino-4-(o-tolylamino)anthracene-9,10-dione is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields, including dye manufacturing, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of amino groups at the 1 and 4 positions of the anthracene ring, with an o-tolylamino substituent at the 4 position. The unique structure of this compound contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione typically involves the condensation of 1,4-dihydroxyanthraquinone with o-toluidine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is isolated through filtration, drying, and milling to achieve the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-4-(o-tolylamino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and repair, thereby exerting its anticancer effects . Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxicity against cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-(o-tolylamino)anthracene-9,10-dione stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit topoisomerases makes it a promising candidate for further research and development in the field of anticancer therapeutics .

Properties

CAS No.

54946-78-0

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-amino-4-(2-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O2/c1-12-6-2-5-9-16(12)23-17-11-10-15(22)18-19(17)21(25)14-8-4-3-7-13(14)20(18)24/h2-11,23H,22H2,1H3

InChI Key

JPHKTVKOJQHNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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